molecular formula C7H14ClNO3S B580869 4-(Methoxymethyl)piperidine-1-sulfonyl chloride CAS No. 1243250-01-2

4-(Methoxymethyl)piperidine-1-sulfonyl chloride

Cat. No.: B580869
CAS No.: 1243250-01-2
M. Wt: 227.703
InChI Key: HWRFPNJBYLPNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a methoxymethyl group attached to a piperidine ring, which is further connected to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride typically involves the reaction of 4-(Methoxymethyl)-1-piperidine with a sulfonyl chloride reagent. One common method is to react 4-(Methoxymethyl)-1-piperidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents for these reactions.

    Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance the reaction rate.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

4-(Methoxymethyl)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide moieties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-methylindole
  • 4-(Methoxymethyl)-2-methylimidazole
  • 4-(Methoxymethyl)-1-piperidinecarboxylic acid

Uniqueness

4-(Methoxymethyl)piperidine-1-sulfonyl chloride is unique due to its combination of a piperidine ring with a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in both organic and medicinal chemistry, making it a valuable tool for researchers and industrial chemists.

Properties

IUPAC Name

4-(methoxymethyl)piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRFPNJBYLPNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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